molecular formula C12H18ClN B1201033 trans-4-Phenylcyclohexylamine hydrochloride CAS No. 5769-08-4

trans-4-Phenylcyclohexylamine hydrochloride

Cat. No. B1201033
CAS RN: 5769-08-4
M. Wt: 211.73 g/mol
InChI Key: QVXHKOSLFZUMHB-UHFFFAOYSA-N
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Description

Trans-4-Phenylcyclohexylamine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It has a molecular weight of 211.73 . It is a white solid .


Molecular Structure Analysis

The InChI code for trans-4-Phenylcyclohexylamine hydrochloride is 1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12-; . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

Trans-4-Phenylcyclohexylamine hydrochloride is a white solid . It has a molecular weight of 211.73 .

Scientific Research Applications

  • Anesthetic Properties : "trans-4-Phenylcyclohexylamine hydrochloride" derivatives, particularly phencyclidine hydrochloride, have been studied for their potential as intravenously administered anesthetics. These compounds are investigated for their analgesic and sleep-producing effects with minimal cardiovascular and respiratory depression (Corssen & Domino, 1966).

  • Metabolic Studies : The synthesis and mass spectrometry of deuterium-labeled tranylcypromine hydrochloride (a related compound) have been conducted to aid metabolic studies. This research provides insights into the mass fragmentation processes of tranylcypromine and its intermediates, which is crucial for understanding its metabolic pathways (Kang & Hong, 1985).

  • Chemical Synthesis : Studies on the synthesis of cyclohexylamine derivatives, including trans-4-Phenylcyclohexylamine, reveal methods for creating various pharmaceutical intermediates. These synthetic methods are crucial for the production of medically relevant compounds (Rahman & May, 1976).

  • Antitumor Activity : Research into the synthesis and antitumor activity of cyclophosphamide analogues, including "trans-4-Phenylcyclophosphamide," shows potential for these compounds in cancer treatment. These studies investigate the therapeutic efficacy and molecular structure of these analogues (Boyd et al., 1980).

  • Mutagenicity Studies : Compounds structurally related to "trans-4-Phenylcyclohexylamine," such as DV-1006, have been studied for their mutagenic potential. These studies are essential in assessing the safety of new pharmaceuticals (Shimada et al., 1979).

  • Forensic Analysis : The compound has been identified as an impurity in certain methamphetamine syntheses. This identification aids in the forensic analysis and understanding of illicit drug synthesis methods (Toske et al., 2017).

Safety And Hazards

The safety data sheet for trans-4-Phenylcyclohexylamine hydrochloride indicates that it is a dangerous substance . It is flammable and causes severe skin burns and eye damage . Therefore, it should be handled with care, using protective clothing and eye protection .

properties

IUPAC Name

4-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXHKOSLFZUMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973286
Record name 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexan-1-amine hydrochloride

CAS RN

5769-08-4
Record name Cyclohexylamine, 4-phenyl-, hydrochloride, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(hydroxyimino)-4-phenylcyclohexane (17.4 mmol) and Raney Nickel (300 mg) in ethanol was hydrogenated (90 psi) at 50° C. for 40 hours. The mixture was filtered through a pad of Celite, washed with MeOH, and concentrated. The residue was dissolved in MeOH, treated with HCl (4 N in dioxane, 20 mmol), and concentrated to give 4-phenylcyclohexylamine hydrochloride (100%).
Quantity
17.4 mmol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DV Nightingale, JD Kerr, JA Gallagher… - The Journal of Organic …, 1952 - ACS Publications
… (0.05 mole) of trans-4-phenylcyclohexylamine hydrochloride. The mixture was placed in a 500-ml. three-necked flask equipped with a reflux condenser and a stirrer. …
Number of citations: 15 pubs.acs.org

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